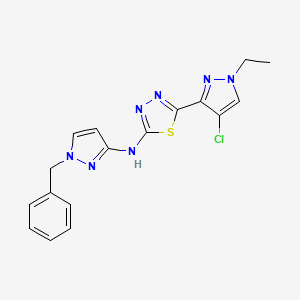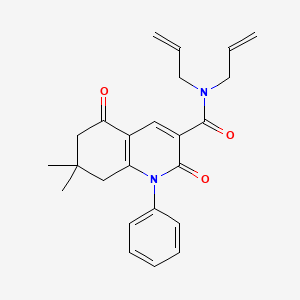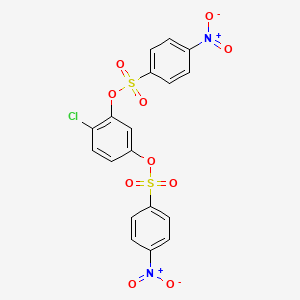![molecular formula C17H10Cl2N2O5 B10888619 N-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}glycine](/img/structure/B10888619.png)
N-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a benzoylamino group attached to an acetic acid moiety, with a dichloro-substituted isoindoline ring system. Its molecular formula is C17H12Cl2N2O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid typically involves multiple steps, starting with the preparation of the isoindoline ring system. One common method involves the reaction of 5,6-dichloro-1,3-dioxoisoindoline with benzoyl chloride under basic conditions to form the benzoyl-substituted intermediate. This intermediate is then reacted with glycine or its derivatives to introduce the acetic acid moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Applications De Recherche Scientifique
2-{[4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichloro-substituted isoindoline ring system can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoic acid: Similar structure but lacks the acetic acid moiety.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Shares the dichloro-substituted ring system but has different functional groups and applications.
Uniqueness
2-{[4-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}acetic acid is unique due to its combination of a benzoylamino group and an acetic acid moiety, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial use.
Propriétés
Formule moléculaire |
C17H10Cl2N2O5 |
|---|---|
Poids moléculaire |
393.2 g/mol |
Nom IUPAC |
2-[[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid |
InChI |
InChI=1S/C17H10Cl2N2O5/c18-12-5-10-11(6-13(12)19)17(26)21(16(10)25)9-3-1-8(2-4-9)15(24)20-7-14(22)23/h1-6H,7H2,(H,20,24)(H,22,23) |
Clé InChI |
LMZLFMBFJHPFJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC(=O)O)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-cycloheptylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B10888536.png)
![2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10888545.png)
![2-chloro-4-[(E)-{2-[(3-chlorophenyl)carbonyl]hydrazinylidene}methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10888555.png)
![2,6-Dimethoxy-4-{[4-(propan-2-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10888569.png)

![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10888577.png)
![1-[(2-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10888592.png)

![1,2-Benzenedicarbonitrile, 4-[4-(1,1-dimethylethyl)phenoxy]-](/img/structure/B10888601.png)

![N-[(1Z)-3-(4-benzylpiperazin-1-yl)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10888616.png)



